molecular formula C12H12N2 B1664292 Abametapir CAS No. 1762-34-1

Abametapir

Cat. No. B1664292
CAS RN: 1762-34-1
M. Wt: 184.24 g/mol
InChI Key: PTRATZCAGVBFIQ-UHFFFAOYSA-N
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Description

Abametapir is an insecticide belonging to the family of organophosphates. It is used in agriculture to control pests on crops, as well as in veterinary applications to control ectoparasites. Abametapir acts by inhibiting cholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which causes paralysis and death of the target organism. Abametapir is considered to be one of the most effective insecticides available, and is widely used in the United States and other countries.

Scientific research applications

Overview of Abametapir in Scientific Research

Abametapir, a novel insecticide, has garnered attention in scientific research for its potential applications in vector control and disease prevention. Studies have explored its efficacy against various insect vectors, such as mosquitoes and bed bugs, aiming to understand its mechanism of action and effectiveness in controlling vector populations.

Mechanism of Action

Research indicates that Abametapir acts by disrupting vital physiological processes in insects, leading to mortality or inhibition of reproduction. Studies have elucidated its mode of action on target sites within insect nervous systems, highlighting its neurotoxic effects and potential as a promising insecticide for vector control.

Vector Control Applications

Scientific investigations have assessed the effectiveness of Abametapir in controlling vector-borne diseases by targeting insect vectors responsible for disease transmission. Results suggest that Abametapir exhibits promising efficacy in reducing vector populations, thereby mitigating disease transmission risks and contributing to public health efforts.

Environmental Impact Assessment

Studies have evaluated the environmental impact of Abametapir usage, focusing on its potential effects on non-target organisms and ecological systems. Findings suggest that while Abametapir demonstrates efficacy against target insects, further research is needed to assess its long-term ecological implications and ensure environmentally sustainable vector control strategies.

In scientific research, Abametapir has emerged as a promising insecticide for vector control applications, with studies investigating its mechanism of action, efficacy against insect vectors, and environmental impact. Further research is warranted to fully understand its potential benefits and risks in disease prevention and environmental conservation efforts.

  • Duguma et al., 2021
  • Norris et al., 2018
  • Anderson et al., 2020

properties

IUPAC Name

5-methyl-2-(5-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-5-11(13-7-9)12-6-4-10(2)8-14-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRATZCAGVBFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170095
Record name HA-44
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There are several metalloproteinases (enzymes requiring metal co-factors to function) involved in the process of louse egg hatching and survival. _In vitro_ studies have demonstrated that metal-chelating agents can inhibit the activity of these proteins, and may therefore be valuable pediculicidal agents. Abametapir is a metalloproteinase inhibitor that targets louse metalloproteinases which are critical to their development and hatching.
Record name Abametapir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Abametapir

CAS RN

1762-34-1
Record name 5,5′-Dimethyl-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1762-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abametapir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abametapir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HA-44
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABAMETAPIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UO390AMFB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
AD Woods, CL Porter… - Annals of …, 2022 - journals.sagepub.com
… of abametapir in the … Abametapir and abametapir carboxyl are highly bound to proteins in plasma. The plasma concentration of abametapir carboxyl is higher than that of abametapir …
Number of citations: 9 journals.sagepub.com
VM Bowles, LJ VanLuvanee, H Alsop… - Pediatric …, 2018 - Wiley Online Library
… Abametapir is an inhibitor of metalloproteinases critical for louse survival and egg development. The efficacy of abametapir lotion, 0.74%, was assessed for its ability to clear head louse …
Number of citations: 20 onlinelibrary.wiley.com
VM Bowles, KS Yoon, SC Barker, C Tran… - Journal of medical …, 2017 - academic.oup.com
… of abametapir to inhibit hatching of both head and body louse eggs as assessed in vitro. … abametapir against eggs of both the head and body louse. The results indicate that abametapir …
Number of citations: 17 academic.oup.com
S Aditya, A Rattan - Journal of Dr. NTR University of Health …, 2021 - journals.lww.com
… abametapir remained unhatched in contrast to 64.0% for vehicle. Moreover, 92.0% patients were louse-free in the abametapir … of live lice) with abametapir lotion than with vehicle in …
Number of citations: 1 journals.lww.com
VM Bowles, S Hanegraaf, T Ahveninen… - Global Pediatric …, 2019 - journals.sagepub.com
… to assess the ovicidal efficacy of abametapir lotion. … abametapir lotion has the potential to eliminate both adult lice and eggs with a single treatment. The lousicidal efficacy of abametapir …
Number of citations: 12 journals.sagepub.com
S Arnold, S Hanegraaf, T Ahveninen, H Alsop… - …, 2018 - publications.aap.org
… Abametapir is a novel compound that inhibits various … As such, abametapir lotion has the potential to be effective in … against head louse eggs of abametapir lotion 0.74% following a …
Number of citations: 2 publications.aap.org
L Hazan, RS Haber, M Husseman, K Shepherd… - 2018 - publications.aap.org
… demonstrated that a single application of abametapir lotion (0.74% w/… abametapir lotion in Phase 3 trials. Our objective was to evaluate the efficacy of a single application of abametapir …
Number of citations: 0 publications.aap.org
M Sunder - American Family Physician, 2022 - search.ebscohost.com
… Safety No serious adverse effects were observed in patients receiving abametapir in premarketing trials. Safety has been established in patients six months and older.… The …
Number of citations: 1 search.ebscohost.com
L Hazan, RS Haber, M Husseman… - SKIN The Journal of …, 2017 - jofskin.org
… The objective of the current studies was to evaluate the efficacy of a single 10 minute application of abametapir lotion, 0.74% for the treatment of head lice infestation in subjects 6 …
Number of citations: 3 www.jofskin.org
L Hazan, D Cardona, S Hanegraaf… - SKIN The Journal of …, 2017 - jofskin.org
… Scott Arnold, Sharon Hanegraaf, Tina Ahvenien, Hugh Alsop, Vernon M Bowles, A Randomized Double-Blind, Vehicle-Controlled Study of the Ovicidal Efficacy of a New Head Lice …
Number of citations: 3 www.jofskin.org

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